
(6-Bromopyridin-3-yl)(phenyl)methanone
概要
説明
科学的研究の応用
Antioxidant Properties
A derivative of (6-Bromopyridin-3-yl)(phenyl)methanone, namely (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, was investigated for its antioxidant properties. The study synthesized various derivatives and assessed their in vitro antioxidant activities. It was found that these synthesized bromophenols, including the derivative, demonstrated effective antioxidant power, with one phenol being particularly potent due to its two phenolic rings and five phenolic hydroxyl groups (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticoronavirus and Antitumoral Activity
Research on derivatives of this compound showed promising in vitro anticoronavirus and antitumoral activity. The study discovered that structural variations on the phenyl moiety could tune the biological properties toward either antiviral or antitumoral activity. Additionally, these compounds were found to inhibit tubulin polymerization, contributing to their antitumoral activity (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antimicrobial and Antiviral Activity
Another study focused on substituted benzimidazoles related to this compound. These compounds were evaluated for their antimicrobial and antiviral potential. It was observed that certain compounds demonstrated selective activity against specific viruses, like vaccinia virus and Coxsackie virus B4, and displayed antifungal properties, potentially serving as agents against specific fungal infections (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).
DNA Binding and Photocleavage
A study involving a polypyridyl ligand derivative of this compound explored its DNA-binding properties. The research indicated that these compounds could intercalate into DNA base pairs and act as effective DNA-cleaving agents when irradiated, suggesting potential applications in molecular biology and cancer therapy (Tan, Chen, Shen, & Liang, 2009).
Safety and Hazards
特性
IUPAC Name |
(6-bromopyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEQJLUMFGWOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
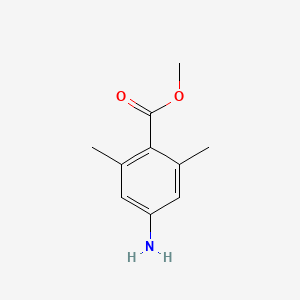

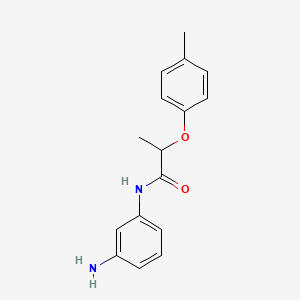
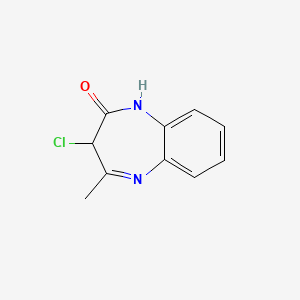
![4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol](/img/structure/B3155419.png)
![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)
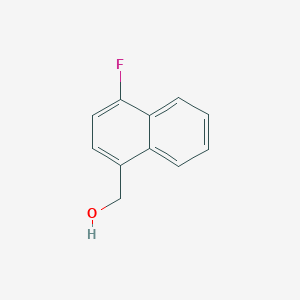

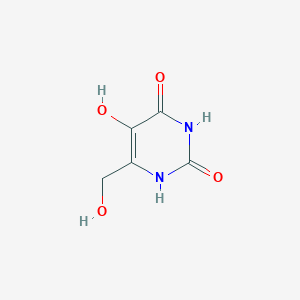
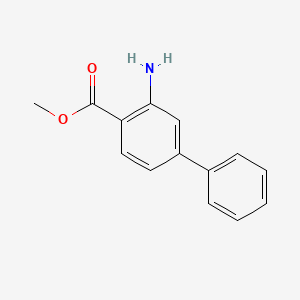
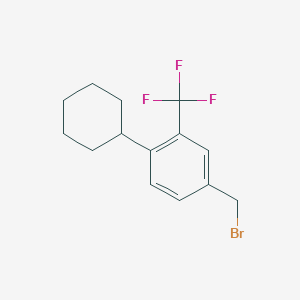
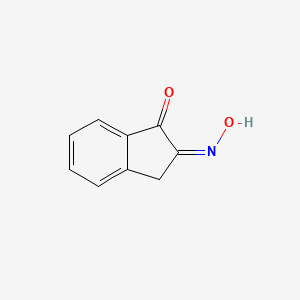

![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)
